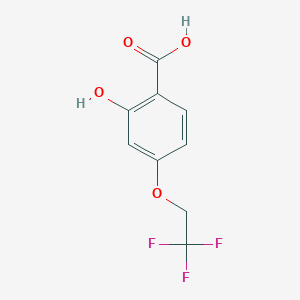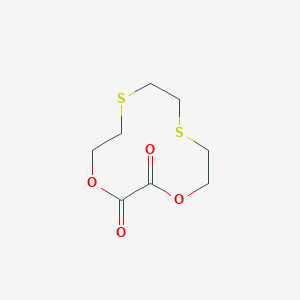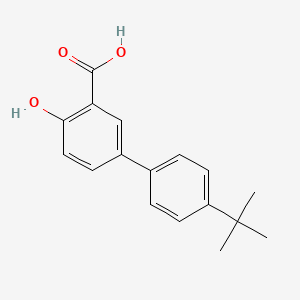![molecular formula C20H20O6 B12542064 Dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate CAS No. 660849-95-6](/img/structure/B12542064.png)
Dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4,4’-[but-2-ene-1,4-diylbis(oxy)]dibenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of two ester groups attached to a central but-2-ene-1,4-diylbis(oxy) linker, which connects two benzoate moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4,4’-[but-2-ene-1,4-diylbis(oxy)]dibenzoate typically involves the esterification of 4,4’-[but-2-ene-1,4-diylbis(oxy)]dibenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Dimethyl 4,4’-[but-2-ene-1,4-diylbis(oxy)]dibenzoate can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 4,4’-[but-2-ene-1,4-diylbis(oxy)]dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 4,4’-[but-2-ene-1,4-diylbis(oxy)]dibenzoic acid.
Reduction: 4,4’-[but-2-ene-1,4-diylbis(oxy)]dibenzyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 4,4’-[but-2-ene-1,4-diylbis(oxy)]dibenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used as a probe to study enzyme-catalyzed ester hydrolysis reactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Dimethyl 4,4’-[but-2-ene-1,4-diylbis(oxy)]dibenzoate exerts its effects depends on the specific application. In enzymatic hydrolysis, the ester bonds are cleaved by esterases, releasing the corresponding acids and alcohols. The molecular targets and pathways involved include the active sites of esterases and other enzymes that interact with ester bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 4,4’-[ethene-1,2-diylbis(oxy)]dibenzoate
- Dimethyl 4,4’-[propane-1,3-diylbis(oxy)]dibenzoate
- Dimethyl 4,4’-[butane-1,4-diylbis(oxy)]dibenzoate
Uniqueness
Dimethyl 4,4’-[but-2-ene-1,4-diylbis(oxy)]dibenzoate is unique due to the presence of a but-2-ene linker, which imparts specific steric and electronic properties to the molecule. This structural feature can influence the reactivity and stability of the compound, making it distinct from other similar esters.
Propriétés
Numéro CAS |
660849-95-6 |
|---|---|
Formule moléculaire |
C20H20O6 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
methyl 4-[4-(4-methoxycarbonylphenoxy)but-2-enoxy]benzoate |
InChI |
InChI=1S/C20H20O6/c1-23-19(21)15-5-9-17(10-6-15)25-13-3-4-14-26-18-11-7-16(8-12-18)20(22)24-2/h3-12H,13-14H2,1-2H3 |
Clé InChI |
RAUDWENAMRSIRH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)OCC=CCOC2=CC=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B12541986.png)

![7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B12542001.png)
![N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide](/img/structure/B12542005.png)

![N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N'-phenylthiourea](/img/structure/B12542011.png)
![Silane, [(2,4-dimethylphenyl)methoxy]trimethyl-](/img/structure/B12542013.png)
![N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine](/img/structure/B12542019.png)

![3-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12542028.png)
![Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl-](/img/structure/B12542040.png)

![1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide](/img/structure/B12542052.png)

